URAT1 inhibitor 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

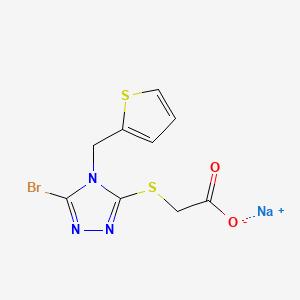

Molecular Formula |

C9H7BrN3NaO2S2 |

|---|---|

Molecular Weight |

356.2 g/mol |

IUPAC Name |

sodium 2-[[5-bromo-4-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C9H8BrN3O2S2.Na/c10-8-11-12-9(17-5-7(14)15)13(8)4-6-2-1-3-16-6;/h1-3H,4-5H2,(H,14,15);/q;+1/p-1 |

InChI Key |

YOLZEFFEYBRHAT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CSC(=C1)CN2C(=NN=C2Br)SCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

URAT1 Inhibitor 6: A Case Study in High-Potency Target Validation for Gout

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the target validation for Urate Transporter 1 (URAT1) inhibitors in the context of gout treatment, with a special focus on the highly potent "URAT1 inhibitor 6". Gout is a prevalent and painful inflammatory arthritis driven by hyperuricemia—chronically elevated levels of serum uric acid (sUA). A primary cause of hyperuricemia is the inefficient renal excretion of uric acid, a process in which URAT1 plays a pivotal role.[1][2]

URAT1, encoded by the SLC22A12 gene, is an integral membrane protein located in the proximal tubules of the kidneys.[3][4] It is responsible for the majority of uric acid reabsorption from the urine back into the bloodstream.[2][5] Consequently, inhibiting URAT1 presents a direct and effective mechanism for increasing uric acid excretion and lowering sUA levels. The strong genetic validation of this target is underscored by findings that dysfunctional, loss-of-function variants in the SLC22A12 gene are associated with a substantially reduced risk of developing gout.[6] This guide details the multi-stage experimental validation process, from in vitro potency assessment to preclinical and clinical efficacy, that establishes URAT1 as a premier target for novel gout therapies.

The URAT1 Signaling Pathway and Mechanism of Inhibition

Urate homeostasis is maintained by a delicate balance of production, renal excretion, and reabsorption. In the proximal tubule of the kidney, URAT1 acts as an anion exchanger, reabsorbing urate from the glomerular filtrate into tubular epithelial cells.[3] URAT1 inhibitors physically block this transporter, thereby preventing urate reabsorption and promoting its excretion in the urine. This leads to a reduction in the systemic serum urate concentration, preventing the crystal formation that causes gouty arthritis.

In Vitro Validation: Potency and Selectivity

The initial step in validating a URAT1 inhibitor is to determine its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other relevant transporters to minimize off-target effects. "this compound" (also known as compound 1g) has demonstrated exceptional potency in such assays.[5]

Quantitative Data: Comparative Inhibitory Potency

The following table summarizes the in vitro potency of this compound compared to other notable URAT1 inhibitors. The significantly lower IC50 value for inhibitor 6 highlights its superior potential.

| Compound | Target | IC50 / Ki Value (μM) | Fold Potency vs. Lesinurad | Reference |

| This compound (1g) | hURAT1 | 0.032 - 0.035 | ~200x more potent | [5][7] |

| Lesinurad | hURAT1 | 7.2 | 1x | [5] |

| Benzbromarone | hURAT1 | 0.22 - 0.84 | ~17x more potent | [8] |

| Probenecid | hURAT1 | 31.12 | ~4x less potent | [8] |

| CDER167 | hURAT1 | 2.08 | ~3.5x more potent | [8] |

| D-0120 | hURAT1 | - | 150x more potent | [9] |

| UR-1102 | hURAT1 | - | More potent than Benzbromarone | [10] |

Experimental Protocol: Cell-Based Urate Transport Assay

This assay quantifies the ability of a test compound to inhibit URAT1-mediated uptake of radiolabeled uric acid into cultured cells.

Objective: To determine the IC50 value of a test inhibitor against the human URAT1 transporter.

Materials:

-

Expression vector containing the full-length human SLC22A12 (URAT1) cDNA.

-

Control vector (e.g., empty plasmid or GFP).

-

Transfection reagent.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

[14C]-Uric Acid (radiolabeled substrate).

-

Test inhibitor (e.g., this compound) at various concentrations.

-

Positive control inhibitor (e.g., Benzbromarone).[11]

-

Scintillation fluid and counter.

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells to ~80-90% confluency. Transiently transfect one set of cells with the URAT1 expression vector and a control set with the control vector. Allow 24-48 hours for protein expression.

-

Assay Preparation: Plate the transfected cells into 24- or 48-well plates. On the day of the assay, wash the cells with pre-warmed Assay Buffer.

-

Inhibition Step: Pre-incubate the cells for 5-10 minutes with Assay Buffer containing various concentrations of the test inhibitor or the positive control.

-

Uptake Step: Initiate the transport reaction by adding Assay Buffer containing [14C]-Uric Acid (e.g., at a concentration of 250 µM) and the respective inhibitor concentrations. Incubate for a defined period (e.g., 15-20 minutes) at 37°C.[12]

-

Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold Assay Buffer. Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysate to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter to determine the amount of intracellular [14C]-Uric Acid.

-

Data Analysis: Subtract the background uptake measured in control-transfected cells from the uptake in URAT1-transfected cells to determine URAT1-specific transport. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Preclinical In Vivo Validation: Efficacy in Animal Models

Following successful in vitro validation, candidate inhibitors are tested in animal models of hyperuricemia to assess their in vivo efficacy in lowering serum urate levels. The most common model utilizes potassium oxonate, a uricase inhibitor, to induce hyperuricemia in rodents.[13][14]

Quantitative Data: Efficacy of URAT1 Inhibitors in Hyperuricemic Mice

This table presents representative data from preclinical studies, demonstrating the ability of novel URAT1 inhibitors to reduce serum uric acid (sUA) and promote excretion.

| Compound | Animal Model | Dose | sUA Reduction vs. Model | Effect on Uric Acid Excretion | Reference | | :--- | :--- | :--- | :--- | :--- | | CDER167 | PO-Induced Mice | 10 mg/kg | More effective than RDEA3170 (20 mg/kg) | Significantly Promoted |[8] | | BDEO | PO-Induced Mice | 5 mg/kg | Significant Decrease | - |[5] | | Nootkatone | PO-Induced Rats | 100 mg/kg | Significant Decrease | - |[5] |

Experimental Protocol: Potassium Oxonate (PO)-Induced Hyperuricemia Model

This protocol details the establishment of a hyperuricemia model in rodents to evaluate the urate-lowering effects of a test compound.

Objective: To assess the in vivo efficacy of a URAT1 inhibitor in reducing serum uric acid levels.

Materials:

-

Potassium Oxonate (PO), a uricase inhibitor.[14]

-

Test inhibitor (e.g., this compound).

-

Positive control drug (e.g., Benzbromarone or Allopurinol).[15][17]

-

Vehicle control (e.g., 0.5% CMC-Na).

-

Metabolic cages for urine collection.

-

Equipment for blood collection and processing.

-

Uric acid, creatinine, and BUN assay kits.

Methodology:

-

Acclimatization: Acclimate animals for at least one week with free access to standard chow and water.[15]

-

Model Induction:

-

Grouping and Drug Administration: Divide the PO-treated animals into several groups (n=8-10 per group):

-

Model Group: Receives vehicle only.

-

Positive Control Group: Receives a standard drug like Benzbromarone (e.g., 10 mg/kg).

-

Test Groups: Receive different doses of the test inhibitor (e.g., low, medium, high dose).

-

Administer all treatments orally once daily for a period of 7 to 14 consecutive days.[15][17]

-

-

Sample Collection:

-

On the final day of the study, collect blood samples via retro-orbital plexus or cardiac puncture at a specific time point (e.g., 1-2 hours) after the last drug administration.

-

Place animals in metabolic cages to collect urine over an 8- or 24-hour period to measure uric acid excretion.[17]

-

-

Biochemical Analysis:

-

Centrifuge blood samples to obtain serum.

-

Measure the concentrations of serum uric acid (sUA), creatinine (CRE), and blood urea nitrogen (BUN) using commercial assay kits.

-

Measure the concentration of uric acid in the collected urine.

-

-

Data Analysis: Compare the mean sUA, CRE, and BUN levels between the treatment groups and the model group using appropriate statistical tests (e.g., ANOVA). Calculate the fractional excretion of uric acid (FEUA) if creatinine levels are also measured in urine.

Clinical Validation: Human Efficacy and Safety

The final stage of target validation involves clinical trials in humans. While clinical data for "this compound" is not publicly available, trials for other novel, selective URAT1 inhibitors like AR882 and D-0120 provide a clear blueprint for what would be expected. These trials aim to confirm the urate-lowering efficacy and establish a safe therapeutic window.

Quantitative Data: Efficacy of Novel URAT1 Inhibitors in Clinical Trials

The data below from a Phase 2 trial of AR882 demonstrates the profound clinical efficacy that can be achieved by potent and selective URAT1 inhibition.

Phase 2 Proof-of-Concept Trial of AR882 in Gout Patients with Tophi

| Treatment Group | Mean Baseline sUA (mg/dL) | Mean sUA at 3 Months (mg/dL) | Change in DECT Crystal Volume (cm³) at 6 Months | % Patients with Complete Tophus Resolution at 6 Months |

| AR882 (75 mg) | 9.4 | 4.5 (±1.2) | -8.3 | 29% |

| AR882 (50 mg) + Allopurinol | 9.4 | 4.7 (±1.4) | -0.9 | 8% |

| Allopurinol (up to 300 mg) | 9.4 | 6.1 (±2.0) | -1.2 | 8% |

Phase I Trial of D-0120 in Healthy Volunteers [9]

| Dose | Duration | Key Pharmacodynamic Effect |

| 2.5 mg - 20 mg/day | 7 days | Significant, dose-dependent reduction of serum UA levels. |

Experimental Protocol: Key Clinical Trial Methodologies

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel URAT1 inhibitor in healthy volunteers and patients with gout.

Phase I Study Design (e.g., for D-0120): [9]

-

Population: Healthy volunteers, often with baseline sUA levels ≥ 4.5 mg/dL.

-

Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose cohorts.

-

Methodology:

-

Subjects are randomized to receive either the active drug at a specific dose or a placebo.

-

Dosing occurs for a set period (e.g., 7 days for multiple ascending doses).

-

Blood samples are collected at frequent intervals to characterize the PK profile (Cmax, Tmax, AUC).

-

sUA levels are measured before and at multiple time points after dosing to assess the PD effect (urate reduction).

-

Safety and tolerability are monitored continuously through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.

-

Phase II Study Design (e.g., for AR882):

-

Population: Patients with chronic gout, often with visible tophi and elevated sUA.

-

Design: Randomized, active-controlled (e.g., vs. allopurinol), proof-of-concept trial.

-

Methodology:

-

Patients are randomized to receive the novel inhibitor, an active comparator, or a combination.

-

The primary efficacy endpoint is often the change in sUA from baseline over a period (e.g., 3 months).

-

Secondary endpoints include the proportion of patients reaching a target sUA level (e.g., < 6 mg/dL).

-

For patients with tophi, changes in tophus size are measured using calipers and, more precisely, by imaging.

-

Dual-Energy Computed Tomography (DECT): This advanced imaging technique is used at baseline and at the end of the study (e.g., 6 months) to accurately quantify the volume of monosodium urate crystals within tophi, providing an objective measure of treatment efficacy.

-

Safety is monitored throughout the trial, with a focus on renal and hepatic function.

-

Conclusion

The validation of URAT1 as a therapeutic target for gout is robust, supported by strong genetic evidence and extensive pharmacological data. The development pathway, from in vitro screening to rigorous clinical evaluation, provides a clear framework for advancing new chemical entities. Highly potent next-generation compounds, exemplified by This compound , demonstrate the potential for achieving profound reductions in serum uric acid with high selectivity. As shown by clinical data from analogous agents like AR882, this translates into significant clinical benefits, including the rapid dissolution of painful and debilitating tophi. The continued development of potent and safe URAT1 inhibitors represents a cornerstone of modern gout management and holds the promise of improved outcomes for millions of patients worldwide.

References

- 1. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substantial anti-gout effect conferred by common and rare dysfunctional variants of URAT1/SLC22A12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ard.bmj.com [ard.bmj.com]

- 9. researchgate.net [researchgate.net]

- 10. bioivt.com [bioivt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]

- 13. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. dovepress.com [dovepress.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Novel selective URAT1 inhibitor shows promise in gout - Medical Conferences [conferences.medicom-publishers.com]

Preclinical Profile of URAT1 Inhibitor 6: A Novel Uricosuric Agent

For Immediate Release

This technical whitepaper provides a comprehensive overview of the preclinical research findings for URAT1 inhibitor 6, a novel and potent inhibitor of the human urate transporter 1 (hURAT1). The content herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of gout and hyperuricemia therapeutics.

Executive Summary

This compound, also identified as Compound 1h in its discovery series, has emerged from a systematic structure-activity relationship (SAR) exploration of compounds with a diarylmethane backbone.[1][2][3][4] This potent uricosuric agent demonstrates significantly enhanced in vitro potency against hURAT1 when compared to established therapies such as lesinurad and benzbromarone.[1][2][3][4] This document collates the available preclinical data, focusing on its inhibitory activity and the methodologies employed in its initial characterization.

Quantitative In Vitro Activity

The primary preclinical characterization of this compound has focused on its in vitro inhibitory activity against the human URAT1 transporter. The following table summarizes the key quantitative findings from these studies, providing a direct comparison with clinically relevant URAT1 inhibitors.

| Compound | Target | IC50 (µM) | Fold Potency vs. Lesinurad | Fold Potency vs. Benzbromarone |

| This compound (Compound 1h) | hURAT1 | 0.035 | ~200x | ~8x |

| Lesinurad | hURAT1 | 7.18 | 1x | - |

| Benzbromarone | hURAT1 | 0.28 | ~25x | 1x |

Table 1: In Vitro Inhibitory Potency of this compound against hURAT1.[1][2][3][4]

Experimental Protocols

The following section details the methodology for the key in vitro assay used to determine the inhibitory potency of this compound.

In Vitro hURAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human URAT1-mediated uric acid transport.

Methodology:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter were utilized.

-

Assay Principle: The assay measures the uptake of a radiolabeled substrate, [14C]-uric acid, into the hURAT1-expressing HEK293 cells. Inhibition of this uptake by a test compound is quantified to determine its potency.

-

Procedure:

-

hURAT1-expressing HEK293 cells are seeded into 96-well plates and cultured to form a confluent monolayer.

-

The cell monolayers are washed with a pre-incubation buffer.

-

Cells are then incubated with varying concentrations of the test compound (this compound) or reference compounds (lesinurad, benzbromarone) for a specified period at 37 °C.

-

Following the pre-incubation, a solution containing [14C]-uric acid is added to each well, and the incubation is continued to allow for substrate uptake.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition of [14C]-uric acid uptake is calculated for each concentration of the test compound relative to a vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Mechanism of Action and Signaling Pathway

This compound functions as a uricosuric agent by directly inhibiting the URAT1 transporter located on the apical membrane of renal proximal tubule cells. This inhibition prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.

Caption: Mechanism of action of this compound.

Preclinical Research Findings: In Vivo Efficacy and Pharmacokinetics

As of the latest available scientific literature, in vivo efficacy and pharmacokinetic data for this compound (Compound 1h) have not been published. The primary research article focuses on the synthesis and in vitro structure-activity relationship of a series of diarylmethane-based URAT1 inhibitors, culminating in the identification of Compound 1h as the most potent in vitro candidate.[1][2][3][4] Further preclinical development, including assessment in animal models of hyperuricemia and pharmacokinetic profiling, would be required to fully characterize the therapeutic potential of this compound.

Conclusion

This compound (Compound 1h) is a highly potent in vitro inhibitor of the human URAT1 transporter, demonstrating a significant potency advantage over existing uricosuric agents. Its discovery highlights the potential of the diarylmethane scaffold for the development of novel gout and hyperuricemia therapies. While the initial in vitro data is promising, a comprehensive preclinical data package, including in vivo efficacy and pharmacokinetic studies, is necessary to validate its potential as a clinical candidate. This technical guide will be updated as new preclinical findings on this compound become publicly available.

References

URAT1 inhibitor 6 for hyperuricemia treatment

An In-depth Technical Guide on URAT1 Inhibitors for Hyperuricemia Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and soft tissues.[1][2][3] The majority of hyperuricemia cases (approximately 90%) are due to the underexcretion of urate by the kidneys rather than its overproduction.[1][2] A key protein in this process is the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene.[4]

URAT1 is located on the apical membrane of renal proximal tubule cells and is responsible for the reabsorption of about 90% of filtered uric acid from the urine back into the bloodstream.[4][5][6] Therefore, inhibiting URAT1 is a highly effective therapeutic strategy for increasing uric acid excretion and lowering sUA levels.[3][5] This guide provides a detailed overview of URAT1 inhibitors, with a focus on their mechanism, quantitative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action of URAT1 Inhibitors

URAT1 functions as an organic anion exchanger.[7] It reabsorbs urate from the tubular lumen in exchange for intracellular organic anions like lactate or nicotinate.[7] URAT1 inhibitors are a class of uricosuric agents that function by competitively blocking this transporter.[3][7] By binding to URAT1, often within the central substrate channel, these inhibitors prevent uric acid from entering the transporter, thereby reducing its reabsorption.[8][9] This leads to increased renal excretion of uric acid and a subsequent reduction in serum urate levels.[1][3]

Cryo-electron microscopy studies have revealed that inhibitors like benzbromarone and verinurad bind to the inward-facing conformation of URAT1, effectively locking the transporter in a state that prevents urate binding and translocation.[6][9][10] This steric hindrance is the fundamental mechanism by which these drugs exert their urate-lowering effects.[8] Newer inhibitors are being developed with high selectivity for URAT1 over other renal transporters (such as OAT1, OAT3, and GLUT9) to minimize off-target effects and improve safety profiles.[1][2]

Quantitative Data on URAT1 Inhibitors

The potency and efficacy of URAT1 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) in in vitro assays and by the reduction in serum uric acid (sUA) levels in clinical studies. The following tables summarize key quantitative data for selected URAT1 inhibitors.

Table 1: In Vitro Potency of Selected URAT1 Inhibitors

| Inhibitor | Target(s) | IC₅₀ (hURAT1) | Notes |

| URAT1 inhibitor 6 | URAT1 | 35 nM | 200-fold more potent than Lesinurad and 8-fold more potent than Benzbromarone.[11] |

| Verinurad (RDEA3170) | URAT1 | 25 nM | Highly potent and specific URAT1 inhibitor.[8][12] |

| URAT1 inhibitor 1 (1g) | URAT1 | 32 nM | A novel, highly active inhibitor.[13] |

| URAT1 inhibitor 3 | URAT1 | 0.8 nM | A potent, orally active, and selective inhibitor.[11] |

| URAT1 inhibitor 8 | URAT1 | 1.0 nM | A potent inhibitor for gout research.[11] |

| Lesinurad | URAT1, OAT1, OAT3, OAT4 | 7.2 µM (in one study) | Approved in 2015 but later withdrawn for commercial reasons.[1][2][13] |

| Benzbromarone | URAT1 | 220 nM | A potent uricosuric agent.[12] |

| Dotinurad | URAT1 | - | Approved in Japan; highly selective with minimal effects on ABCG2, OAT1, and OAT3.[1] |

| Febuxostat | XO, URAT1 | 36.1 µM | Primarily a xanthine oxidase (XO) inhibitor with secondary URAT1 inhibitory effects.[13] |

| CC18002 | URAT1 | 1.69 µM | A potent inhibitor with a favorable uric acid-lowering effect in mice.[14] |

Table 2: Clinical Efficacy of Emerging URAT1 Inhibitors (Phase II Trial Data)

| Inhibitor | Study Population | Dose | Mean Baseline sUA (mg/dL) | sUA Level at Endpoint (mg/dL) |

| AR882 | Gout patients with tophi | 75 mg once daily | 9.4 | 4.5 (at 3 months)[15] |

| AR882 + Allopurinol | Gout patients with tophi | 50 mg + Allopurinol | 9.4 | 4.7 (at 3 months)[15] |

| Verinurad | Gout or Asymptomatic Hyperuricemia | 12.5 mg | ~8.0 | ~5.2 (Week 12, % change from baseline: -34.4%)[16] |

Experimental Protocols

The discovery and characterization of URAT1 inhibitors involve a series of standardized in vitro and in vivo assays.

In Vitro URAT1 Inhibition Assay (Cell-Based Uric Acid Uptake)

This is the foundational assay for screening and determining the potency of URAT1 inhibitors.

-

Objective: To measure the ability of a test compound to inhibit URAT1-mediated uric acid transport into cells.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected to overexpress human URAT1 (hURAT1). A control cell line (parental HEK293) is used to subtract background uptake.[14]

-

Protocol:

-

Cell Plating: Plate hURAT1-HEK293 and control HEK293 cells in 24-well plates and grow until they reach approximately 80% confluency.[14]

-

Pre-incubation: Wash the cells with a buffer solution. Pre-incubate the hURAT1-HEK293 cells with various concentrations of the test compound (e.g., this compound) for a set period (e.g., 30 minutes).[14]

-

Uric Acid Uptake: Initiate the uptake by adding a buffer containing a known concentration of uric acid (e.g., 750 µM). Often, radiolabeled [¹⁴C]uric acid is used for ease of detection.[6][14]

-

Incubation: Incubate for a specific duration (e.g., 10-30 minutes) at 37°C to allow for uric acid uptake.[6][14]

-

Termination: Stop the reaction by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular uric acid.[14]

-

Cell Lysis & Quantification: Lyse the cells and measure the intracellular uric acid concentration. If using radiolabeled uric acid, quantification is done via scintillation counting. For non-isotopic methods, intracellular uric acid can be measured using LC-MS/MS.[13][14]

-

Data Analysis: The URAT1-specific uptake is calculated by subtracting the uptake in control cells from that in hURAT1-expressing cells. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[14]

-

In Vivo Hyperuricemic Animal Model Study

These studies are essential to evaluate the in vivo efficacy of a URAT1 inhibitor.

-

Objective: To determine if the test compound can lower serum uric acid levels in a living organism with induced hyperuricemia.

-

Animal Model: Mice or rats are commonly used. Hyperuricemia is induced by administering a uricase inhibitor (e.g., oteracil potassium) and a high-purine diet (e.g., yeast extract).[14]

-

Protocol:

-

Induction of Hyperuricemia: Animals are treated with oteracil potassium and fed a yeast extract-rich diet for a period (e.g., 7 days) to establish stable hyperuricemia.

-

Compound Administration: The hyperuricemic animals are divided into groups and administered the test compound (e.g., via oral gavage) at various doses. A vehicle control group and a positive control group (e.g., treated with benzbromarone) are included.[14]

-

Sample Collection: Blood samples are collected at specific time points after drug administration (e.g., 2, 4, 8, 24 hours). Urine may also be collected to measure urinary uric acid excretion.

-

Biochemical Analysis: Serum and urine samples are analyzed to determine the concentrations of uric acid and creatinine.

-

Data Analysis: The percentage reduction in serum uric acid levels is calculated for each treatment group relative to the vehicle control. The effect on fractional excretion of uric acid (FEUA) can also be determined to confirm the uricosuric mechanism.

-

Mandatory Visualizations

Signaling Pathway

Caption: Renal urate transport and the mechanism of URAT1 inhibition.

Experimental Workflow

Caption: Drug discovery and development workflow for URAT1 inhibitors.

References

- 1. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 2. explorationpub.com [explorationpub.com]

- 3. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel selective URAT1 inhibitor shows promise in gout - Medical Conferences [conferences.medicom-publishers.com]

- 16. researchgate.net [researchgate.net]

Foundational Research on Novel Uricosuric Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and development of novel uricosuric agents for the treatment of hyperuricemia and gout. It covers the core mechanisms of action, key molecular targets, and the experimental methodologies used to identify and validate these next-generation therapies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Introduction: The Need for Novel Uricosuric Agents

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is the primary pathogenic factor in gout, a prevalent and painful inflammatory arthritis.[1] While xanthine oxidase inhibitors (XOIs) that reduce uric acid production are first-line therapies, a significant portion of patients fail to reach target sUA levels with XOI monotherapy.[2] Uricosuric agents, which increase the renal excretion of uric acid, offer a complementary therapeutic strategy.[1]

Historically, the use of older uricosurics like probenecid and benzbromarone has been limited by issues such as drug-drug interactions and off-target toxicities, including hepatotoxicity.[3] This has driven the development of a new generation of selective uric acid transporter 1 (URAT1) inhibitors and other novel uricosuric agents with improved efficacy and safety profiles.[2]

The Renal Urate Transport System: Key Therapeutic Targets

The renal proximal tubule is the primary site of uric acid regulation, involving a complex interplay of reabsorption and secretion processes mediated by various transporters. Novel uricosuric agents are designed to specifically target key proteins in this system to enhance uric acid excretion.

Urate Transporter 1 (URAT1)

URAT1, encoded by the SLC22A12 gene, is the major transporter responsible for the reabsorption of uric acid from the renal tubules back into the blood.[3] Inhibition of URAT1 is the principal mechanism of action for most novel uricosuric agents. By blocking URAT1, these drugs increase the fractional excretion of uric acid (FEUA) and consequently lower sUA levels.[4]

Other Key Transporters

Several other transporters are involved in the complex process of renal urate handling and represent additional or secondary targets for novel uricosuric agents:

-

Organic Anion Transporter 4 (OAT4): Also involved in uric acid reabsorption, OAT4 is a target for some novel uricosurics like lesinurad and arhalofenate.[2]

-

Glucose Transporter 9 (GLUT9): This transporter, encoded by the SLC2A9 gene, is involved in the basolateral exit of uric acid from the tubular cells into the interstitium.

-

ATP-binding cassette subfamily G member 2 (ABCG2): This transporter is involved in the secretion of uric acid into the gut and renal tubules.

A simplified diagram of the key transporters in a renal proximal tubule epithelial cell is presented below.

Novel Uricosuric Agents: A Quantitative Overview

Several novel uricosuric agents have been developed and are in various stages of clinical investigation or have received regulatory approval. The following tables summarize their key characteristics and available quantitative data.

Table 1: In Vitro Inhibitory Activity of Novel Uricosuric Agents

| Agent | Target(s) | IC50 (µM) | Reference(s) |

| Dotinurad | URAT1 | 0.0372 | [5] |

| ABCG2 | 4.16 | [5] | |

| OAT1 | 4.08 | [5] | |

| OAT3 | 1.32 | [5] | |

| Lesinurad | URAT1 | 3.53 | [4] |

| OAT4 | 2.03 | [4] | |

| Arhalofenate | URAT1 | 92 | [6] |

| OAT4 | 2.6 | [6] | |

| OAT10 | 53 | [6] | |

| Ruzinurad (SHR4640) | URAT1 | 0.13 | [7] |

| Febuxostat | URAT1 | 36.1 | [3] |

Table 2: Clinical Efficacy of Novel Uricosuric Agents

| Agent | Phase | Key Efficacy Endpoint | Result | Reference(s) |

| ABP-671 | Phase 2a | Proportion of patients with sUA < 6 mg/dL | 87% of participants on ABP-671 achieved the target sUA level, compared to 0% on placebo. | [8] |

| Phase 2b/3 | Comparison to allopurinol and placebo | Showed a therapeutic advantage over allopurinol in reaching sUA < 6 mg/dL. A higher proportion of patients on ABP-671 reached sUA < 5 mg/dL and < 4 mg/dL. | [9] | |

| Lesinurad (200 mg) | Phase 3 (CLEAR 1 & 2) | Proportion of patients with sUA < 6 mg/dL at 6 months (in combination with allopurinol) | Significantly more patients in the lesinurad + allopurinol group achieved the target sUA level compared to allopurinol alone. | [10] |

| Ruzinurad (SHR4640) | Phase 2 | Proportion of patients with sUA ≤ 360 µmol/L at 5 weeks | 32.5% (5 mg) and 72.5% (10 mg) of patients on ruzinurad achieved the target, compared to 0% on placebo. | [11] |

| Phase 2 | Proportion of patients with sUA ≤ 360 µmol/L at 12 weeks (in combination with febuxostat) | The combination of ruzinurad and febuxostat demonstrated a superior sUA lowering effect compared to febuxostat plus placebo. | [10] | |

| Dotinurad | Phase 2/3 | Proportion of patients achieving sUA ≤ 6.0 mg/dL | 64.7–100.0% at a dose of 2 or 4 mg. | [12] |

Experimental Protocols for the Evaluation of Novel Uricosuric Agents

The discovery and development of novel uricosuric agents involve a series of in vitro and in vivo experiments to characterize their efficacy and safety.

In Vitro URAT1 Inhibition Assay

This assay is crucial for the initial screening and characterization of potential URAT1 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.

Methodology:

-

Cell Culture and Transfection:

-

Uric Acid Uptake Assay:

-

Transfected cells are seeded in 24- or 96-well plates.[7]

-

Cells are pre-incubated for a defined period (e.g., 30 minutes) with various concentrations of the test compound.[7]

-

A solution containing a known concentration of uric acid (often radiolabeled, e.g., ¹⁴C-uric acid) is added to the cells.[4]

-

After a specific incubation time (e.g., 10-30 minutes), the uptake is stopped by washing the cells with a cold buffer to remove extracellular uric acid.[4][7]

-

-

Quantification and Data Analysis:

-

The amount of intracellular uric acid is quantified. For radiolabeled uric acid, this is done using a scintillation counter. For non-labeled uric acid, methods like UPLC can be used.[4][13]

-

The uric acid uptake in control (empty vector) cells is subtracted from the uptake in URAT1-expressing cells to determine the URAT1-specific uptake.

-

The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[7]

-

In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)

This animal model is widely used to evaluate the in vivo efficacy of uricosuric agents.

Objective: To assess the ability of a test compound to lower serum uric acid levels in a hyperuricemic animal model.

Methodology:

-

Animal Model Induction:

-

Male Sprague-Dawley or Wistar rats are commonly used.[14][15]

-

Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor. Potassium oxonate is typically administered orally or via intraperitoneal injection at doses ranging from 250 to 750 mg/kg for a specified period (e.g., 7 to 14 consecutive days).[14][16]

-

In some protocols, a high-purine diet (e.g., containing yeast extract) is also provided to enhance the hyperuricemic state.[15]

-

-

Drug Administration:

-

The test compound is administered to the hyperuricemic animals, typically via oral gavage.

-

A positive control group (e.g., treated with allopurinol or benzbromarone) and a vehicle control group are included.[17]

-

-

Sample Collection and Analysis:

-

Blood samples are collected at specified time points after drug administration.

-

Serum is separated, and the concentration of uric acid is measured using a commercial assay kit or a validated analytical method such as UPLC.[18][19]

-

Urine samples may also be collected to measure urinary uric acid excretion.[17]

-

-

Data Analysis:

-

The percentage reduction in serum uric acid levels in the treated groups is compared to the vehicle control group to determine the efficacy of the test compound.

-

Drug Discovery and Development Workflow

The development of a novel uricosuric agent follows a structured workflow from initial discovery to clinical trials.

Conclusion

The field of uricosuric agent development is rapidly evolving, with a focus on creating highly selective and potent inhibitors of key renal urate transporters. Novel agents such as dotinurad, lesinurad, arhalofenate, ruzinurad, and ABP-671 have demonstrated promising results in preclinical and clinical studies, offering the potential for more effective and safer management of hyperuricemia and gout. A thorough understanding of the underlying molecular mechanisms and the application of robust experimental models are critical for the continued success of these drug discovery efforts. This guide provides a foundational overview of these key aspects to support ongoing research and development in this important therapeutic area.

References

- 1. Current Status of Gout Arthritis: Current Approaches to Gout Arthritis Treatment: Nanoparticles Delivery Systems Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel uricosurics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Double-Blind, Placebo-Controlled, Ascending Dose Phase 2a Study of ABP-671, a Novel, Potent and Selective URAT1 Inhibitor, in Patients with Gout or Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]

- 9. atomthera.us [atomthera.us]

- 10. hcplive.com [hcplive.com]

- 11. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 12. Comparative study of a novel selective urate reabsorption inhibitor “dotinurad” among patient groups with different stages of renal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. clinexprheumatol.org [clinexprheumatol.org]

- 16. safer.uct.cl [safer.uct.cl]

- 17. mdpi.com [mdpi.com]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study [slarc.org.cn]

Methodological & Application

Application Notes and Protocols: In Vitro Assay for URAT1 Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial membrane transporter primarily located on the apical membrane of renal proximal tubular cells. It plays a major role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby regulating serum uric acid levels. Inhibition of URAT1 is a key therapeutic strategy for the treatment of hyperuricemia and gout. URAT1 inhibitor 6, also identified as Compound 1h, is a potent inhibitor of human URAT1 (hURAT1) with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range, making it a compound of significant interest for drug development.

This document provides detailed protocols for the in vitro assessment of this compound, focusing on the widely used [¹⁴C]uric acid uptake assay in a human embryonic kidney (HEK293) cell line stably expressing hURAT1.

Quantitative Data Summary

The inhibitory potency of this compound and reference compounds against hURAT1 is summarized below. These values were determined using the [¹⁴C]uric acid uptake assay detailed in this document.

| Compound | IC50 (nM) | Fold Potency vs. Lesinurad | Fold Potency vs. Benzbromarone |

| This compound (Compound 1h) | 35 | ~200x | ~8x |

| Lesinurad | 7180 | 1x | - |

| Benzbromarone | 280 | - | 1x |

| Data compiled from published research.[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of URAT1 in renal uric acid reabsorption and the workflow for the in vitro inhibition assay.

Caption: URAT1-mediated uric acid reabsorption pathway and point of inhibition.

Caption: Workflow for the [¹⁴C]uric acid uptake inhibition assay.

Experimental Protocols

Cell Culture and Plating

This protocol describes the maintenance and preparation of the hURAT1-expressing HEK293 cell line for the assay.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid containing the full-length human URAT1 (SLC22A12) cDNA. A mock-transfected HEK293 cell line (containing the empty vector) should be used as a negative control.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain stable expression.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating for Assay:

-

Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Trypsinize the cells and resuspend them in fresh culture medium.

-

Seed the hURAT1-HEK293 cells and mock-transfected cells into 24-well plates at a density of 2 x 10⁵ cells per well.

-

Incubate for 24-48 hours to allow for cell adherence and formation of a confluent monolayer.

-

[¹⁴C]Uric Acid Uptake Inhibition Assay

This protocol details the steps to determine the IC50 value of this compound.

-

Materials:

-

[8-¹⁴C]Uric Acid (specific activity: 40-60 mCi/mmol)

-

Unlabeled Uric Acid

-

This compound (Compound 1h)

-

Reference inhibitors (Lesinurad, Benzbromarone)

-

HEPES-buffered saline (HBS): 10 mM HEPES, 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, pH 7.4

-

Ice-cold HBS for washing

-

Cell Lysis Buffer: 0.1 N NaOH with 1% SDS

-

Liquid Scintillation Cocktail

-

-

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound and reference compounds in DMSO.

-

Prepare serial dilutions of the inhibitors in HBS. The final DMSO concentration in the assay should be ≤0.5%.

-

Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBS to a final concentration of 20 µM.

-

-

Assay Execution:

-

Aspirate the culture medium from the 24-well plates.

-

Wash the cell monolayers twice with 500 µL of pre-warmed HBS (37°C).

-

Add 200 µL of HBS containing the desired concentration of this compound (or reference compound/vehicle control) to each well.

-

Pre-incubate the plates at 37°C for 10-15 minutes.

-

Initiate the uptake reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution to each well (final volume 400 µL).

-

Incubate at 37°C for 5 minutes.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the solution.

-

Immediately wash the cells three times with 500 µL of ice-cold HBS.

-

Lyse the cells by adding 300 µL of Cell Lysis Buffer to each well and incubating at room temperature for 30 minutes with gentle shaking.

-

-

Quantification:

-

Transfer the cell lysate from each well to a liquid scintillation vial.

-

Add 4 mL of liquid scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Protein Normalization (Optional but Recommended):

-

In a parallel plate, lyse the cells and determine the total protein content per well using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

-

-

Data Analysis

-

Calculation of Inhibition:

-

The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:

-

U = Radioactivity in hURAT1-HEK293 cells with the test compound.

-

Uc = Radioactivity in hURAT1-HEK293 cells without the test compound (vehicle control).

-

U₀ = Radioactivity in mock-transfected cells (background).

-

-

-

IC50 Determination:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a four-parameter logistic (sigmoidal dose-response) curve with a variable slope using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[1]

-

All experiments should be performed in triplicate to ensure reproducibility.[1]

-

References

URAT1 inhibitor 6 pharmacokinetic and pharmacodynamic analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the renal regulation of uric acid homeostasis.[1][2][3] Primarily located on the apical membrane of proximal tubule epithelial cells in the kidneys, URAT1 is responsible for the reabsorption of the majority of filtered uric acid from the urine back into the bloodstream.[4][5] In conditions such as gout and hyperuricemia, where serum uric acid levels are pathologically elevated, inhibiting URAT1 presents a promising therapeutic strategy to increase uric acid excretion and thereby lower serum concentrations.[4][6][7][8]

URAT1 inhibitors block the transporter's function, leading to a decrease in uric acid reabsorption and an increase in its renal clearance.[4] This mechanism of action is distinct from that of xanthine oxidase inhibitors, which decrease the production of uric acid.[1][2] Several URAT1 inhibitors have been developed and are in various stages of clinical use and development, including benzbromarone, lesinurad, and dotinurad.[1][2][3]

URAT1 Inhibitor 6 (Compound 1h) is a potent inhibitor of human URAT1 (hURAT1) with a reported half-maximal inhibitory concentration (IC₅₀) of 35 nM.[9] This positions it as a significantly more potent agent compared to some established drugs like Lesinurad and Benzbromarone.[9] These application notes provide a summary of the typical pharmacokinetic and pharmacodynamic analyses relevant to a novel URAT1 inhibitor, using generalized data and protocols due to the limited public information on this compound.

Data Presentation

Table 1: In Vitro Potency of URAT1 Inhibitors (Example Data)

| Compound | Target | IC₅₀ (nM) | Assay System | Reference |

| This compound (Compound 1h) | hURAT1 | 35 | Not Specified | [9] |

| Lesinurad | hURAT1 | 7,000 | Oocyte Expression System | [10] |

| Benzbromarone | hURAT1 | 220 | Oocyte Expression System | [11] |

| Verinurad | hURAT1 | 25 | Not Specified | [11] |

| Dotinurad | hURAT1 | Not Specified | Not Specified | [12] |

Table 2: Representative Pharmacokinetic Parameters of Oral URAT1 Inhibitors in Humans (Example Data)

| Parameter | Lesinurad (200 mg) | Verinurad (10 mg) | Dotinurad (2 mg) |

| Tₘₐₓ (h) | ~1.0 | ~4.0 | ~2.5 |

| Cₘₐₓ (ng/mL) | ~5350 | ~100 | ~230 |

| AUC (ng·h/mL) | ~19800 | ~1100 | ~2100 |

| t₁/₂ (h) | ~5.0 | ~16.0 | ~9.0 |

| Oral Bioavailability (%) | ~100 | Not Reported | Not Reported |

| Protein Binding (%) | >98 | ~99 | >99 |

Data compiled from various public sources for illustrative purposes.

Table 3: Representative Pharmacodynamic Effects of URAT1 Inhibitors in Phase 2 Clinical Trials (Example Data)

| Treatment Group | N | Baseline sUA (mg/dL) | % Change in sUA from Baseline (Week 4) | % of Patients Achieving sUA <6 mg/dL (Week 4) |

| Placebo | 40 | 8.5 | +2% | 5% |

| URAT1 Inhibitor (Low Dose) | 40 | 8.6 | -30% | 45% |

| URAT1 Inhibitor (High Dose) | 40 | 8.4 | -55% | 80% |

sUA: serum Uric Acid. Data are hypothetical and for illustrative purposes.

Signaling Pathway and Mechanism of Action

The primary mechanism of URAT1 inhibitors is the competitive or non-competitive blockage of the URAT1 transporter in the renal proximal tubules. This action disrupts the reabsorption of uric acid, leading to increased urinary excretion and a subsequent reduction in serum uric acid levels.

Caption: Mechanism of action of this compound in the renal proximal tubule.

Experimental Protocols

Protocol 1: In Vitro hURAT1 Inhibition Assay (Oocyte Expression System)

Objective: To determine the in vitro potency (IC₅₀) of this compound on human URAT1.

Materials:

-

Xenopus laevis oocytes

-

cRNA for hURAT1

-

[¹⁴C]-labeled uric acid

-

This compound stock solution (in DMSO)

-

ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

-

Scintillation counter and vials

Methodology:

-

Oocyte Preparation: Surgically harvest oocytes from anesthetized Xenopus laevis. Defolliculate the oocytes by collagenase treatment.

-

cRNA Injection: Inject oocytes with hURAT1 cRNA or water (as a control) and incubate for 3-5 days at 18°C in ND96 buffer supplemented with penicillin/streptomycin.

-

Inhibition Assay:

-

Pre-incubate oocytes for 10 minutes in ND96 buffer containing various concentrations of this compound or vehicle (DMSO).

-

Initiate the uptake reaction by adding ND96 buffer containing [¹⁴C]-uric acid (final concentration ~50 µM) and the corresponding concentration of this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Measurement:

-

Stop the reaction by washing the oocytes five times with ice-cold ND96 buffer.

-

Lyse individual oocytes in 10% SDS.

-

Measure the radioactivity in each oocyte using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background radioactivity from water-injected oocytes.

-

Normalize the data to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Experimental workflow for the in vitro oocyte uptake assay.

Protocol 2: In Vivo Pharmacodynamic Study in a Hyperuricemic Animal Model

Objective: To evaluate the uric acid-lowering effect of this compound in vivo.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

-

Potassium oxonate (uricase inhibitor to induce hyperuricemia)

-

This compound formulation for oral gavage

-

Vehicle control

-

Blood collection supplies (e.g., heparinized tubes)

-

Metabolic cages for urine collection

-

Uric acid assay kit (e.g., colorimetric or LC-MS/MS method)

Methodology:

-

Acclimatization: Acclimate animals for at least one week with free access to food and water.

-

Induction of Hyperuricemia: Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) one hour before the test compound administration to inhibit uricase and raise blood uric acid levels.

-

Compound Administration:

-

Divide animals into groups (n=6-8 per group):

-

Vehicle control

-

This compound (e.g., 1, 3, 10 mg/kg, oral gavage)

-

Positive control (e.g., Benzbromarone 10 mg/kg)

-

-

-

Sample Collection:

-

Collect blood samples via tail vein or retro-orbital sinus at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours).

-

House animals in metabolic cages to collect urine over a 24-hour period.

-

-

Sample Analysis:

-

Centrifuge blood samples to obtain plasma.

-

Measure uric acid concentrations in plasma and urine using a validated assay.

-

-

Data Analysis:

-

Calculate the percentage reduction in plasma uric acid levels compared to the vehicle control group at each time point.

-

Determine the total amount of uric acid excreted in the urine over 24 hours.

-

Calculate the fractional excretion of uric acid (FEua) if creatinine levels are also measured.

-

Analyze data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

Caption: Workflow for an in vivo pharmacodynamic study in a hyperuricemic model.

Conclusion

This compound is a highly potent agent in vitro, suggesting its potential as a therapeutic candidate for hyperuricemia and gout. The protocols and data presented here, while generalized, provide a framework for the preclinical and early clinical evaluation of this compound. Further studies are required to fully characterize its pharmacokinetic profile, in vivo efficacy, safety, and drug-drug interaction potential. These investigations will be crucial in determining its viability as a next-generation uricosuric agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

Application Notes and Protocols for the Quantification of URAT1 Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels. Located on the apical membrane of proximal renal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1][2] Elevated serum uric acid, or hyperuricemia, is a primary risk factor for the development of gout, a painful inflammatory arthritis. Therefore, inhibition of URAT1 is a key therapeutic strategy for the treatment of hyperuricemia and gout.

URAT1 inhibitor 6, also referred to as Compound 1h, is a potent novel URAT1 inhibitor with a diarylmethane backbone.[3] In vitro studies have demonstrated its high inhibitory activity, with an IC50 value of 35 nM for human URAT1 (hURAT1).[3] This makes it significantly more potent than existing drugs like lesinurad and benzbromarone.[3] The development of robust and reliable analytical methods for the quantification of this compound in biological matrices is essential for preclinical and clinical studies, including pharmacokinetic and pharmacodynamic assessments.

This document provides detailed application notes and protocols for the quantification of this compound, primarily focusing on a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Additionally, it includes a summary of the URAT1 signaling pathway and a general workflow for bioanalytical method development.

URAT1 Signaling Pathway in Renal Urate Reabsorption

The reabsorption of uric acid in the proximal tubule is a complex process involving several transporters. The following diagram illustrates the key players and the central role of URAT1.

Caption: URAT1-mediated uric acid reabsorption in the renal proximal tubule.

Proposed Analytical Method: LC-MS/MS for this compound Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. While a specific validated method for this compound is not publicly available, the following protocol is proposed based on established methods for similar small molecule inhibitors, particularly other URAT1 inhibitors like lesinurad.

Method Overview

The proposed method involves the extraction of this compound and an internal standard (IS) from a biological matrix (e.g., plasma) followed by chromatographic separation and detection by tandem mass spectrometry.

Experimental Workflow

Caption: General workflow for the quantification of this compound.

Detailed Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of this compound. If unavailable, another URAT1 inhibitor or a compound with similar physicochemical properties can be used.

-

Biological matrix (e.g., human or animal plasma with appropriate anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.

-

Internal Standard Working Solution: Prepare a working solution of the IS at a fixed concentration in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to each tube (except for blank matrix samples) and vortex briefly.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase initial conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions and should be optimized for the specific instrument and this compound.

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |

| Mass Spectrometry | |

| Ion Source | Electrospray Ionization (ESI), Positive or Negative Mode (to be determined based on compound properties) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~4500 V |

| Temperature | ~500°C |

| Nebulizer Gas | To be optimized |

| Curtain Gas | To be optimized |

| Collision Gas | To be optimized |

| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS to identify the precursor ion and the most abundant product ions. |

| Dwell Time | ~100 ms per transition |

Data Presentation: Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability for the intended application. The following table summarizes the key validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Determined at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC). Accuracy: within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤ 20%. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (freeze-thaw, short-term bench-top, long-term storage). Mean concentration should be within ±15% of the nominal concentration. |

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantification of the novel and potent this compound. The proposed LC-MS/MS method, based on established principles of bioanalysis for similar small molecules, provides a robust starting point for method development and validation. Adherence to these guidelines will ensure the generation of high-quality, reliable data crucial for the advancement of this compound through the drug development pipeline. The successful implementation of such an assay will be instrumental in characterizing its pharmacokinetic profile and ultimately in evaluating its therapeutic potential for the treatment of hyperuricemia and gout.

References

Application Notes and Protocols for In Vivo Efficacy Studies of URAT1 Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid, is a prime therapeutic target for managing hyperuricemia and gout.[1][2][3] Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in painful inflammatory arthritis, a hallmark of gout.[1][3][4] URAT1 inhibitors block the reabsorption of uric acid in the kidneys, thereby increasing its excretion in urine and lowering sUA levels.[2] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of URAT1 Inhibitor 6, a selective and potent inhibitor of URAT1.

Mechanism of Action

URAT1 is an organic anion exchanger located on the apical membrane of proximal renal tubule cells.[1][3] It mediates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream in exchange for intracellular organic anions like lactate and nicotinate.[1] this compound is designed to specifically bind to URAT1, competitively inhibiting its function and thereby preventing uric acid reabsorption.[1][5] This leads to a significant reduction in serum uric acid levels, addressing the root cause of hyperuricemia.[2]

URAT1 Signaling Pathway and Inhibition

Caption: Mechanism of URAT1 inhibition.

In Vivo Efficacy Data

The in vivo efficacy of this compound has been evaluated in a preclinical hyperuricemic mouse model. The data below summarizes the dose-dependent reduction in serum uric acid (sUA) levels following oral administration of the inhibitor.

| Treatment Group | Dose (mg/kg) | Mean sUA (mg/dL) ± SEM | % sUA Reduction vs. Vehicle |

| Vehicle Control | - | 8.5 ± 0.5 | - |

| This compound | 1 | 6.2 ± 0.4 | 27% |

| This compound | 3 | 4.1 ± 0.3 | 52% |

| This compound | 10 | 2.5 ± 0.2 | 71% |

| Febuxostat (Positive Control) | 10 | 3.0 ± 0.3 | 65% |

Experimental Protocols

Animal Model of Hyperuricemia

A common method to induce hyperuricemia in rodents is through the administration of a uricase inhibitor, such as potassium oxonate, which prevents the breakdown of uric acid into the more soluble allantoin.[3]

Protocol:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Induction of Hyperuricemia: A single intraperitoneal (i.p.) injection of potassium oxonate (250 mg/kg) is administered 1 hour before the administration of the test compound.

In Vivo Efficacy Study Protocol

This protocol outlines the procedure for evaluating the efficacy of this compound in the potassium oxonate-induced hyperuricemic mouse model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Potassium oxonate

-

Standard laboratory equipment for animal handling and dosing (oral gavage needles, syringes)

-

Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)

-

Centrifuge

-

Uric acid assay kit

Workflow:

Caption: In vivo efficacy study workflow.

Procedure:

-

Animal Grouping: Mice are randomly assigned to different treatment groups (n=8-10 per group):

-

Vehicle control

-

This compound (e.g., 1, 3, 10 mg/kg)

-

Positive control (e.g., Febuxostat, 10 mg/kg)

-

-

Induction: All animals receive an i.p. injection of potassium oxonate (250 mg/kg).

-

Dosing: One hour after potassium oxonate administration, the respective treatments are administered orally (p.o.).

-

Blood Collection: Two hours after drug administration, blood samples are collected via retro-orbital bleeding or cardiac puncture under anesthesia.

-

Serum Preparation: Blood samples are allowed to clot at room temperature and then centrifuged at 3000 rpm for 15 minutes to separate the serum.

-

Uric Acid Measurement: Serum uric acid levels are determined using a commercial uric acid assay kit according to the manufacturer's instructions.

-

Data Analysis: The percentage reduction in sUA is calculated for each treatment group relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the observed effects.

Safety and Toxicology

Preclinical safety and toxicology studies are crucial to assess the risk profile of this compound. It is important to evaluate potential off-target effects, especially on other organic anion transporters (OATs), to minimize the risk of drug-drug interactions.[7][8] Some older URAT1 inhibitors have been associated with liver and kidney toxicities, highlighting the need for careful safety evaluation of new chemical entities.[9]

Conclusion

This compound demonstrates significant dose-dependent efficacy in reducing serum uric acid levels in a preclinical model of hyperuricemia. The provided protocols offer a standardized approach for conducting in vivo efficacy studies. Further investigations into the long-term efficacy and safety profile of this compound are warranted to support its development as a potential treatment for hyperuricemia and gout.

References

- 1. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hURAT1 Transgenic Mouse Model for Evaluating Targeted Urate-Lowering Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. explorationpub.com [explorationpub.com]

- 8. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 9. Discovery and Optimization of 6‑Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for URAT1 Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in maintaining uric acid homeostasis.[2] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[2][3] Inhibition of URAT1 is a key therapeutic strategy to increase uric acid excretion and lower serum uric acid levels, thereby preventing gout attacks.[3] Consequently, the development of potent and selective URAT1 inhibitors is a major focus in drug discovery for gout and hyperuricemia.

These application notes provide detailed protocols for in vitro screening of URAT1 inhibitors using both radiolabeled and fluorescence-based cell assays. The described methods are designed to identify and characterize compounds that modulate URAT1 activity, enabling the determination of their inhibitory potency (IC50).

URAT1 Signaling and Inhibition Pathway

The following diagram illustrates the mechanism of uric acid reabsorption by URAT1 in a renal proximal tubule cell and the site of action for URAT1 inhibitors.

Caption: URAT1 mediates uric acid reabsorption via anion exchange.

Experimental Protocols

Three primary in vitro methods for screening URAT1 inhibitors are detailed below: a radiolabeled uric acid uptake assay, a fluorescence-based uptake assay, and a radioligand binding assay.

Protocol 1: Radiolabeled Uric Acid Uptake Assay

This assay directly measures the uptake of radiolabeled uric acid into cells expressing URAT1 and is considered a gold standard for assessing transporter function.

Workflow for Radiolabeled Uric Acid Uptake Assay

Caption: Workflow for the radiolabeled URAT1 uptake assay.

Materials:

-

HEK293 cells stably expressing human URAT1 (HEK293-URAT1)

-

Parental HEK293 cells (for control)

-

24-well poly-L-lysine coated plates

-

DMEM with 10% FBS, penicillin/streptomycin

-

Uptake buffer (e.g., Krebs-Ringer buffer, pH 7.4)[4]

-

[14C]uric acid

-

Test compounds and positive control (e.g., benzbromarone)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

BCA protein assay kit

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Seed HEK293-URAT1 and parental HEK293 cells in 24-well plates at a density of approximately 2.5 x 10^5 cells per well.[4] Incubate overnight at 37°C, 5% CO2 until cells reach about 80% confluency.[4]

-

Compound Pre-incubation: Aspirate the culture medium and wash the cells once with pre-warmed uptake buffer. Add uptake buffer containing various concentrations of the test compound or a known inhibitor (e.g., benzbromarone) to the wells. Incubate for 10-30 minutes at 37°C.[4][5]

-

Uric Acid Uptake: Initiate the uptake by adding pre-warmed uptake buffer containing [14C]uric acid (e.g., 200 µM final concentration) and the test compounds.[5] Incubate for 10 minutes at 37°C.[5]

-

Stopping the Assay: Terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold PBS.[5]

-

Cell Lysis and Analysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes.[5] Transfer a portion of the lysate to a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter. Use another portion of the lysate to determine the protein concentration using a BCA assay for normalization.

-